Diphenylhydantoic acid (DPHA) is a degradation product found in parenteral formulations of the anticonvulsant medications phenytoin and fosphenytoin []. It is also a minor metabolite of phenytoin, identified in the urine of various species, including humans, following oral or intravenous phenytoin administration [, ].
Diphenylhydantoic acid is a chemical compound that serves as a degradation product of phenytoin, an anticonvulsant medication. It has garnered attention in pharmaceutical formulations, particularly those involving fosphenytoin sodium, due to its implications for drug stability and metabolism. The compound is classified under hydantoins, which are five-membered cyclic ureas derived from amino acids.
Diphenylhydantoic acid is primarily sourced from the metabolic degradation of phenytoin and fosphenytoin sodium. It is recognized as a minor metabolite of phenytoin, which is widely used in the treatment of epilepsy and other seizure disorders. The presence of diphenylhydantoic acid in parenteral formulations raises concerns regarding the stability and efficacy of these medications, prompting research into its formation and control during drug preparation .
Diphenylhydantoic acid falls under the category of organic compounds known as hydantoins. It is characterized by its structure, which includes two phenyl groups attached to a hydantoin backbone. This classification highlights its relevance in medicinal chemistry and pharmacology, particularly concerning drug formulation and metabolism.
Various synthetic routes exist for the production of diphenylhydantoic acid. One common method involves the reaction of phenyl isocyanate with an appropriate amino acid or its derivative under controlled conditions. This process typically yields diphenylhydantoic acid alongside other byproducts.
The synthesis often requires careful temperature control and pH adjustment to optimize yield and minimize side reactions. For instance, maintaining a pH above 8 can prevent the acidic hydrolysis of fosphenytoin sodium, thereby reducing the formation of diphenylhydantoic acid during the preparation of stable parenteral formulations .
The molecular structure of diphenylhydantoic acid can be represented as follows:
The structure consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups, with two phenyl groups attached to the nitrogen atoms.
The compound's molecular geometry can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its conformational preferences and interactions with other molecules.
Diphenylhydantoic acid participates in various chemical reactions, particularly those related to its formation from phenytoin or fosphenytoin sodium. It can undergo hydrolysis under acidic or basic conditions, leading to different degradation products.
In formulations, maintaining an alkaline environment can lead to reversible reactions where diphenylhydantoic acid may convert back to phenytoin or form other metabolites such as diphenylglycine . Understanding these reactions is crucial for developing stable pharmaceutical products.
The mechanism by which diphenylhydantoic acid exerts its effects primarily relates to its role as a metabolite of phenytoin. While it does not possess significant anticonvulsant properties itself, its formation indicates metabolic pathways that can influence the pharmacokinetics of phenytoin.
Research indicates that variations in drug formulation can significantly affect the levels of diphenylhydantoic acid produced during metabolism, impacting therapeutic outcomes .
Diphenylhydantoic acid is stable under normal conditions but may decompose under extreme pH levels or when exposed to moisture over extended periods. Its reactivity profile includes potential interactions with nucleophiles due to the presence of carbonyl groups .
Diphenylhydantoic acid has applications in pharmaceutical research, particularly in studying drug stability and metabolism. Its role as a degradation product in formulations of phenytoin and fosphenytoin sodium makes it significant for quality control in drug manufacturing processes. Additionally, it serves as a reference compound in analytical chemistry for methods such as high-performance liquid chromatography used to separate and quantify phenytoin metabolites in biological samples .
Diphenylhydantoic acid (DPHA), systematically named 2-(carbamoylamino)-2,2-diphenylacetic acid, emerged as a chemical entity of interest through investigations into the metabolic fate of the anticonvulsant phenytoin (5,5-diphenylhydantoin). Early studies in the mid-20th century identified DPHA as a minor metabolite in mammalian systems following phenytoin administration, with its presence confirmed in human and animal urine [2] [6]. The compound was assigned the CAS Registry Number 6802-95-5, placing its characterization within the broader timeline of hydantoin derivative research [3]. Initial analytical reports described DPHA as a white crystalline solid with limited aqueous solubility, consistent with its diphenylmethane structural framework. Its discovery was closely linked to efforts to understand phenytoin's metabolic pathways, particularly those involving hydrolytic opening of the hydantoin ring, which distinguished it from the dominant oxidative metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin [6].
Diphenylhydantoic acid exemplifies the critical role of degradation chemistry in drug development. Its molecular formula (C15H14N2O3) and weight (270.28 g/mol) reflect a hybrid structure incorporating both carboxylic acid and ureido functional groups [3]. The IUPAC name 2-(carbamoylamino)-2,2-diphenylacetic acid precisely captures its molecular architecture: a central carbon bearing two phenyl groups, a carboxylic acid moiety, and a ureido linkage (-NH-C(O)-NH2) [3]. This arrangement confers distinctive physicochemical properties:
Table 1: Physicochemical Properties of Diphenylhydantoic Acid
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C15H14N2O3 | Confirmed by elemental analysis |
Molecular Weight | 270.28 g/mol | Mass spectrometry |
Melting Point | 160–162 °C | Capillary method |
Water Solubility | Sparingly soluble | Approx. <1 mg/mL at 25°C |
Organic Solubility | Soluble in ethanol, acetone | Qualitative assessment |
SMILES Representation | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)N | Canonical form [3] |
The molecule's reactivity is dominated by its carboxylic acid group (susceptible to esterification and decarboxylation) and the urea moiety (prone to hydrolysis under extreme pH). DPHA's limited solubility presents formulation challenges, while its stability profile directly impacts pharmaceutical processing. DPHA serves as a critical marker in stability-indicating methods for hydantoin-based drugs, establishing its analytical significance in quality control [3] [4]. Its behavior under hydrolytic conditions exemplifies competing degradation pathways—acidic environments favor ring closure to phenytoin, while alkaline conditions promote irreversible decomposition to diphenylglycine [4].
Diphenylhydantoic acid occupies a dual role in pharmaceutical science: as a biotransformation product of phenytoin metabolism and as a degradant in formulated products containing phenytoin or its prodrug fosphenytoin.
Metabolic Role: In vivo studies across species (including humans) reveal that phenytoin undergoes minor hydrolytic metabolism wherein the hydantoin ring undergoes cleavage to yield DPHA. Post-administration urinary excretion data indicate that DPHA typically represents <5% of the administered phenytoin dose, with significant interspecies variability observed [2] [6]. This pathway coexists with the dominant cytochrome P450-mediated aromatic hydroxylation pathway. The metabolic conversion involves enzymatic hydrolysis at the C3-N4 bond of phenytoin's hydantoin ring, yielding an unstable intermediate that rearranges to DPHA.
Degradation Role: DPHA's prominence arises primarily from its formation in pharmaceutical formulations. In aqueous solutions of fosphenytoin sodium (a phosphate ester prodrug of phenytoin), DPHA emerges through hydrolysis:
Table 2: Primary Pathways for Diphenylhydantoic Acid Formation
Origin | Mechanism | Key Influencing Factors |
---|---|---|
Phenytoin Metabolism | Enzymatic hydrolysis of hydantoin ring | Species variability; hepatic enzyme activity |
Fosphenytoin Degradation | Acid-catalyzed hydrolysis of fosphenytoin → Phenytoin → DPHA | Low pH; elevated temperature; time [4] |
Phenytoin Formulations | Alkaline hydrolysis of phenytoin (direct ring opening) | High pH (>8); presence of catalysts [4] |
Parenteral formulations are particularly susceptible. Studies demonstrate that DPHA formation accelerates under acidic conditions (pH <7) due to reversible ring closure of phenytoin to an unstable intermediate that hydrolyzes to DPHA. Conversely, alkaline conditions (pH >8) promote irreversible conversion of phenytoin to DPHA via direct nucleophilic attack on the carbonyl carbon [4]. DPHA is formally designated as "Phenytoin Related Compound B" in pharmacopeial monographs, establishing it as a specified impurity requiring stringent control [3].
Research on diphenylhydantoic acid focuses on three interconnected domains, driven by its pharmaceutical implications:
Analytical Characterization: Development of precise chromatographic (HPLC, UPLC) and spectroscopic (NMR, MS) methods to quantify DPHA at trace levels in biological matrices and drug products. This includes validation of stability-indicating assays capable of resolving DPHA from structurally related hydantoins and degradants [2] [4].
Degradation Kinetics and Formulation Stability: Elucidation of reaction kinetics governing DPHA formation under varied pH, temperature, and ionic strength conditions. A core objective involves designing stabilization strategies—such as buffering parenteral fosphenytoin formulations to pH 8.5–9.5—to minimize DPHA generation during storage [4].
Metabolite Implications: Assessment of DPHA's pharmacological and toxicological profile relative to its parent drug. While current evidence suggests DPHA lacks significant anticonvulsant activity or acute toxicity, understanding its potential contribution to chronic adverse effects (e.g., via cumulative exposure) remains pertinent [2].
Table 3: Core Research Objectives and Methodological Approaches
Research Objective | Methodological Approach | Key Output Parameters |
---|---|---|
Impurity profiling in drug products | Accelerated stability studies; forced degradation; LC–MS/MS | Degradation rate constants; Arrhenius parameters |
Establishing safe impurity thresholds | Probabilistic risk assessment based on NOEL | Maximum allowable limits (e.g., ≤3.0% w/w) [2] |
Metabolic pathway quantification | Radiolabeled tracer studies; mass balance assays | Percent recovery in excreta; interspecies comparisons |
The scope explicitly excludes therapeutic applications or clinical safety assessments of DPHA itself. Instead, research prioritizes its roles as: (i) a stability marker governing shelf-life of phenytoin/fosphenytoin products; (ii) a model compound for studying hydrolytic degradation kinetics of ureido acids; and (iii) a minor metabolite informing comprehensive phenytoin biotransformation maps [2] [6]. Future research directions include exploring DPHA as a synthetic precursor for novel hydantoin derivatives and investigating potential interactions with biological targets beyond cathepsin B inhibition .
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7